tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate derives from its constituent groups:
- Pyrrolidine backbone : A five-membered saturated heterocycle with four carbon atoms and one nitrogen atom.
- 2-Chlorophenyl substituent : A benzene ring with a chlorine atom at the ortho position (C2), attached to the pyrrolidine’s C4 atom.
- tert-Butyl carbamate group : A Boc-protected amine at the pyrrolidine’s C3 position, formed by reaction with di-tert-butyl dicarbonate (Boc anhydride).
The systematic name follows priority rules for substituents, with the carbamate group (-OCONH-) taking precedence over the chlorophenyl group. The molecular formula is C₁₅H₂₁ClN₂O₂ , and the calculated molecular weight is 296.79 g/mol .
Key Structural Features:
- Stereochemistry : The pyrrolidine ring introduces potential stereoisomerism at C3 and C4. However, the specific stereochemistry (e.g., R/S configuration) is not explicitly defined in available literature .
- Protecting groups : The Boc group stabilizes the amine during synthetic steps, while the 2-chlorophenyl group influences electronic and steric properties .
Molecular Geometry and Conformational Analysis
The pyrrolidine ring adopts non-planar conformations due to its saturated nature. Pseudorotation (a low-energy ring-puckering motion) allows interconversion between envelope (E) and twisted (T) conformers (Figure 1) .
Crystallographic Data and Solid-State Arrangement
Experimental crystallographic data for this compound remains unpublished. However, inferences can be drawn from related carbamate structures:
Intermolecular Interactions :
Unit Cell Parameters :
Predicted Solid-State Properties:
Comparative Analysis of Tautomeric Forms
Tautomerism is not a dominant feature of this compound due to:
- Carbamate Stability : The Boc group’s carbonyl oxygen lacks the acidic α-hydrogen required for keto-enol tautomerism .
- Amine Protection : The carbamate’s NH group is non-acidic (pKa ~13.5), preventing proton transfer equilibria .
Exception Cases:
Summary of Key Findings:
- The compound’s IUPAC name reflects its pyrrolidine core with Boc and 2-chlorophenyl substituents.
- Conformational flexibility arises from pyrrolidine pseudorotation, modulated by steric and electronic effects.
- Solid-state interactions likely involve hydrogen and halogen bonding, though experimental crystallography is needed.
- Tautomerism is absent under standard conditions due to the carbamate’s electronic stability.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
XOPYEMPDULVZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Protection with tert-Butyl Dicarbonate (Boc₂O)
After introducing the 2-chlorophenyl group, the pyrrolidine amine is protected via reaction with Boc₂O. This step is performed under Schlenk conditions using anhydrous THF and a base (e.g., DMAP or Et₃N) at 0–25°C, achieving >90% conversion.
- Dissolve 4-(2-chlorophenyl)pyrrolidin-3-amine (1.0 eq) in THF.
- Add Et₃N (2.5 eq) and Boc₂O (1.2 eq) at 0°C.
- Stir for 12 h at 25°C.
- Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
- Using DMAP (0.1 eq) as a catalyst reduces reaction time to 4 h.
- Industrial-scale methods employ continuous flow reactors to enhance efficiency.
Rhodium-Catalyzed 1,4-Addition for Pyrrolidine Synthesis
The pyrrolidine core is constructed via a rhodium(I)-catalyzed 1,4-addition of boronic esters to α,β-unsaturated lactams. For example, reacting tert-butyl N-Boc-pyrrolidinone with a 2-chlorophenylboronic ester in the presence of [Rh(cod)Cl]₂ and AgSbF₆ in dioxane at 60°C affords the trans-diastereomer with >95:5 selectivity.
| Substrate | Catalyst System | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| α,β-Unsaturated lactam | [Rh(cod)Cl]₂/AgSbF₆ | 95:5 |
| Cyclic enone | CuCN·2LiCl | 88:12 |
Resolution of Diastereomers
Chiral HPLC or enzymatic resolution is employed to isolate the desired (3R,4S)-stereoisomer. Using Chiralpak AD-H columns (hexane/iPrOH 90:10) achieves >99% enantiomeric excess (ee).
- A mixture of (3R,4S) and (3S,4R) diastereomers (50:50) was resolved via preparative HPLC, yielding 42% of the target isomer.
Industrial-Scale Production
Large-scale synthesis employs tandem continuous flow systems for Boc protection and cross-coupling, reducing purification steps. Key parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Yield | 75% | 82% |
| Purity | 95% | 99.5% (after crystallization) |
Byproduct Analysis and Mitigation
Common byproducts include:
- N-Boc deprotection products (5–10%): Mitigated by strict anhydrous conditions.
- Diaryl coupling adducts (3–7%): Controlled via limiting aryl halide stoichiometry.
Green Chemistry Approaches
Recent advances use mechanochemical grinding (ball milling) for Boc protection, eliminating solvents and reducing reaction time to 1 h with 89% yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Positional Isomer: tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
- Structure : Differs by the 3-chlorophenyl substituent (vs. 2-chlorophenyl) on the pyrrolidine ring .
- Synthetic Routes: Both isomers likely share similar synthetic pathways (e.g., Buchwald-Hartwig coupling or SNAr reactions), but regioselectivity during chlorophenyl introduction may vary.
- Applications : Positional isomers are critical in medicinal chemistry for optimizing target affinity and metabolic stability.
Quinoline-Piperazine Hybrid: tert-butyl 4-[6-[(3S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-24)
- Structure: Incorporates a quinoline core with a piperazine-pyrrolidine-Boc system .
- Key Differences: Molecular Complexity: Higher molecular weight (~550–600 g/mol) due to the quinoline and piperazine moieties. Synthesis: Prepared via Pd-catalyzed coupling (Xantphos/Pd₂dba₃), contrasting with simpler SNAr or protection-deprotection strategies for the target compound .
- Applications : Acts as an efflux pump inhibitor, highlighting the role of extended aromatic systems in bacterial resistance modulation.
Pyridine Derivative: tert-butyl (4-chloropyridin-2-yl)carbamate
- Structure : Features a 4-chloropyridin-2-yl group instead of a chlorophenyl-pyrrolidine system .
- Properties :
- Polarity : The pyridine nitrogen increases polarity, enhancing solubility in aqueous media compared to pyrrolidine analogs.
- Reactivity : Pyridine’s electron-deficient nature facilitates nucleophilic aromatic substitution (e.g., amination or halogenation).
- Applications : Intermediate in agrochemical or drug synthesis, leveraging pyridine’s bioisosteric properties.
Imidazo[1,2-b]pyridazine Derivatives (e.g., tert-butyl (1-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)(methyl)carbamate)
- Structure : Contains a fused imidazo[1,2-b]pyridazine core with methoxyphenyl and methyl-carbamate substituents .
- Key Features :
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The Boc group’s stability under basic conditions enables its use in diverse reactions, including cross-couplings (e.g., ) and Suzuki-Miyaura reactions () .
- Biological Relevance : Pyrrolidine-carbamate derivatives are prevalent in kinase inhibitors, where the pyrrolidine’s conformation influences target binding .
- Chlorophenyl Position Matters: The 2-chloro vs.
Biological Activity
tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl moiety, and a pyrrolidine ring. The molecular formula is , with a molecular weight of approximately 285.76 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor in specific signaling pathways, particularly those involving the fractalkine-CX3CR1 pathway , which plays a crucial role in inflammatory responses and neuroprotection . The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially influencing its pharmacokinetics and interactions with biological targets .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Modulation : It has been shown to modulate enzyme activity related to lipid metabolism, suggesting potential therapeutic strategies for conditions like obesity and metabolic disorders .
- Receptor Interaction : Interaction studies indicate that it may bind to neuroreceptors involved in pain modulation and inflammation, warranting further investigation into its complete interaction profile and potential off-target effects .
- Therapeutic Applications : The compound is being explored for its potential applications in treating neuroinflammatory diseases and conditions where modulation of the fractalkine-CX3CR1 pathway is beneficial .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl N-(4-chlorophenyl)carbamate | Carbamate with chlorophenyl | Moderate activity against certain enzymes | Lacks pyrrolidine ring |
| Tert-butyl 1-benzylpiperidine-4-carboxylic acid | Piperidine instead of pyrrolidine | Higher affinity for certain receptors | Different ring structure |
| Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylic acid | Piperazine ring | Potential antidepressant activity | Distinct nitrogen heterocycle |
These comparisons illustrate that while there are structural similarities among these compounds, the presence of the pyrrolidine ring and specific substituents in this compound confer unique biological activities and therapeutic potentials not found in others .
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological properties of this compound. For instance, a study investigating various derivatives showed that compounds with similar structures exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The synthesized analogues demonstrated good antimicrobial activity with zone of inhibition values ranging between 10 mm and 29 mm against various pathogens .
Another research study highlighted the potential cytotoxic effects of related compounds on cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific types of cancer . This underscores the importance of further exploration into the structure-activity relationship (SAR) of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
